
(S)-Praziquantel
Übersicht
Beschreibung
(S)-Praziquantel: is a potent anthelmintic medication widely used to treat parasitic worm infections such as schistosomiasis, clonorchiasis, and opisthorchiasis. It is known for its high efficacy, low toxicity, and affordability, making it a crucial drug in the fight against parasitic diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Praziquantel involves several steps, including the Imino-Diels-Alder reaction, condensation, Ugi reaction, N-acylation, substitution, cyclization, and acylation. These reactions require specific conditions such as high temperatures and pressures, and the use of reagents like potassium cyanide and heavy metals.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis processes that ensure the drug's purity and efficacy. The production process is designed to minimize environmental impact and ensure the safety of workers involved in the manufacturing process.
Analyse Chemischer Reaktionen
(S)-Praziquantel: undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substituents like halides. The major products formed from these reactions are intermediates and by-products that are further processed to obtain the final drug compound.
Wissenschaftliche Forschungsanwendungen
Efficacy of Enantiomers
Research indicates that the (R)-enantiomer of praziquantel exhibits significantly higher antischistosomal activity compared to (S)-praziquantel. In vivo studies have shown that a single dose of (R)-PZQ can achieve up to 100% reduction in worm burden, whereas (S)-PZQ only results in about 19% reduction . Despite this, (S)-PZQ has been studied for its potential role in combination therapies and as a subject for further drug development .
Metabolic Pathways
This compound undergoes metabolic transformations that may influence its pharmacokinetic profile. Studies have indicated that metabolites derived from both enantiomers contribute to the overall therapeutic effects, although the extent of this contribution varies . Understanding these metabolic pathways is crucial for enhancing the efficacy of praziquantel-based treatments.
Novel Derivatives and Combinations
Recent research has focused on developing novel derivatives of praziquantel that may enhance its efficacy against schistosomiasis. For instance, studies have explored the synthesis of organometallic derivatives which exhibit promising anthelmintic activity . Additionally, combining (S)-PZQ with nanoparticles from plants like Ficus carica has shown synergistic effects, improving liver function tests and reducing oxidative stress markers in infected models .
Comparative Studies with Other Antimalarials
A recent clinical trial compared artesunate–mefloquine with praziquantel for treating schistosomiasis. The results showed non-inferiority in cure rates between the two treatments, suggesting that (S)-PZQ could be effectively integrated into broader treatment regimens . Such studies emphasize the need for comprehensive evaluations of existing treatments alongside newer combinations.
Schistosomiasis Treatment
In clinical settings, praziquantel remains the gold standard for treating schistosomiasis. However, variations in response due to genetic factors among populations necessitate further investigation into the effectiveness of (S)-PZQ as a standalone treatment or in combination with other agents .
Vaccine Response Enhancement
Research has indicated that administering praziquantel can enhance cellular immune responses to vaccines such as BCG. This finding opens avenues for using (S)-PZQ not only as an antiparasitic agent but also as an adjunct therapy to improve vaccine efficacy .
Wirkmechanismus
The mechanism by which (S)-Praziquantel exerts its effects involves the dysregulation of calcium homeostasis in parasitic worms. The drug causes a rapid release of calcium ions into the cytoplasm of the parasite's cells, leading to muscle contraction and paralysis. This ultimately results in the death of the parasite.
Vergleich Mit ähnlichen Verbindungen
(S)-Praziquantel: is compared with other anthelmintic drugs such as albendazole, mebendazole, and ivermectin. While these drugs also target parasitic infections, this compound is unique in its ability to cause rapid muscle contraction and paralysis in the worms. Additionally, it has a lower incidence of side effects and a shorter treatment course compared to some other anthelmintics.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biologische Aktivität
(S)-Praziquantel (PZQ) is a well-established anthelmintic drug primarily used for the treatment of schistosomiasis, a parasitic disease caused by trematode worms of the genus Schistosoma. Recent research has expanded our understanding of its biological activities beyond its primary therapeutic use, revealing complex interactions and mechanisms at play.
The primary mechanism by which praziquantel operates is believed to involve the disruption of calcium ion (Ca²⁺) homeostasis in schistosomes. This disruption leads to muscle contraction paralysis and eventual death of the parasite. Specifically, PZQ enhances calcium influx through voltage-operated calcium channels (VOCCs), which is crucial for inducing paralysis in the worms .
Voltage-Operated Calcium Channels
Recent studies have highlighted the role of VOCCs in mediating PZQ's effects. In experiments with Dugesia japonica, a free-living flatworm, PZQ was shown to induce complete anterior-posterior axis duplication, resulting in two-headed organisms. This phenomenon was linked to the activity of VOCC β subunits, suggesting that specific genetic pathways are involved in PZQ's efficacy and toxicity .
Comparative Efficacy of Enantiomers
Research has demonstrated that the enantiomeric forms of praziquantel exhibit varying levels of biological activity. The (R)-enantiomer has been found to be significantly more potent than the (S)-enantiomer. For instance, studies reported that (R)-PZQ had an IC₅₀ value of 0.04 μg/ml against adult Schistosoma mansoni after 4 hours, whereas the (S)-enantiomer displayed much higher IC₅₀ values, indicating substantially lower efficacy .
Enantiomer | IC₅₀ (μg/ml) after 4h | IC₅₀ (μg/ml) after 72h |
---|---|---|
(R)-Praziquantel | 0.04 | 0.02 |
This compound | >100 | Not detected |
Clinical Implications
The clinical effectiveness of praziquantel in treating schistosomiasis has been well-documented. A systematic review indicated that double dosing significantly improves cure rates compared to single dosing. For example, cure rates for S. mansoni infections increased from 42%-79% with a single dose to 69%-91% with double dosing .
Case Studies
- Double Dosing Strategy : In a high-risk community study, implementing a double-dose regimen not only improved parasitological outcomes but also reduced years spent infected and improved quality of life metrics among treated individuals .
- Preventive Chemotherapy : A spatiotemporal modeling study demonstrated that preventive chemotherapy with praziquantel significantly reduced schistosomiasis prevalence among school-aged children in sub-Saharan Africa . The results indicated a correlation between increased treatment coverage and decreased infection rates.
Resistance Mechanisms
Emerging data suggest that resistance to praziquantel may be developing in some schistosome populations. Mutations in the target proteins, particularly in the TRPM channel associated with calcium signaling, have been implicated in reduced drug sensitivity. For instance, specific single nucleotide polymorphisms (SNPs) within the binding pocket of these channels have been shown to confer resistance .
Eigenschaften
IUPAC Name |
(11bS)-2-(cyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c22-18-13-20(19(23)15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-21(17)18/h4-6,9,15,17H,1-3,7-8,10-13H2/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVJFNAIGNNGKK-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C(=O)N2C[C@@H]3C4=CC=CC=C4CCN3C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57452-97-8 | |
Record name | Praziquantel, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057452978 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PRAZIQUANTEL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88027IXB7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying (S)-praziquantel when it is the inactive enantiomer?
A: While this compound doesn't exhibit the same antischistosomal activity as (R)-praziquantel [, ], it contributes to the overall pharmacokinetic profile of the racemic drug. Understanding its metabolism, potential for drug interactions, and impact on the active enantiomer is crucial for optimizing treatment and developing potential pediatric formulations [, ].
Q2: How do the pharmacokinetics of this compound differ from (R)-praziquantel?
A: Studies show that both enantiomers display complex pharmacokinetics with erratic absorption [, ]. Notably, efavirenz, an antiretroviral drug, significantly reduces the AUC (area under the curve) of both (R)- and this compound, while ritonavir, another antiretroviral, has a negligible effect on (R)-praziquantel but increases the AUC of this compound [, ]. These findings highlight the potential for clinically relevant drug interactions involving this compound.
Q3: Has the metabolism of this compound been investigated?
A: Yes, research has focused on characterizing the metabolism of this compound. Studies using human liver microsomes and advanced analytical techniques like the crystalline sponge method coupled with mass spectrometry and nuclear magnetic resonance have enabled the identification and structural elucidation of several this compound metabolites, including previously unknown ones []. This information is crucial for understanding the metabolic fate of the inactive enantiomer.
Q4: Can this compound be separated from (R)-praziquantel for analysis?
A: Absolutely. Cyclodextrin-modified micellar electrokinetic chromatography offers a reliable method for the simultaneous quantification of both (R)- and this compound enantiomers, as well as their main metabolites, in human plasma samples []. This technique facilitates accurate and efficient analysis of the enantiomers, even at low concentrations.
Q5: What is the potential impact of this compound on the development of pediatric praziquantel formulations?
A: The development of palatable pediatric praziquantel formulations is a significant challenge, and this compound, being the bitter component of the racemate, poses an obstacle []. Research into the pharmacokinetics and pharmacodynamics of both enantiomers, particularly in younger populations, is crucial for informing the development of appropriate and effective formulations for this vulnerable group.
Q6: Can this compound be used as a tool to study praziquantel metabolism?
A: While this compound itself is inactive against schistosomes, its similar structure to the active enantiomer makes it a valuable tool in metabolic studies [, ]. Researchers can use this compound to investigate the specific enzymes and pathways involved in praziquantel metabolism without the confounding factor of the drug's activity.
Q7: Are there any known safety concerns related to this compound?
A7: While praziquantel is generally considered safe and well-tolerated, the potential long-term effects of this compound, especially in the context of repeated administrations for schistosomiasis control, require further investigation. Understanding its pharmacokinetic profile, drug interactions, and potential for metabolite accumulation is essential for ensuring the drug's long-term safety.
Q8: Can the study of this compound contribute to the development of novel antischistosomal drugs?
A: Even though this compound is inactive, its structural similarity to the active (R)-enantiomer makes it a valuable starting point for medicinal chemistry efforts []. By understanding the structure-activity relationship and identifying the precise pharmacophore responsible for activity, researchers can potentially design new analogs with improved efficacy or a different pharmacological profile.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.